Technical Whitepaper: 5-Chloro-2-(trifluoromethoxy)benzamide
Technical Whitepaper: 5-Chloro-2-(trifluoromethoxy)benzamide
This technical guide provides a comprehensive analysis of 5-Chloro-2-(trifluoromethoxy)benzamide , a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical candidates.[1]
Properties, Synthesis, and Medicinal Chemistry Applications[1]
Executive Summary
5-Chloro-2-(trifluoromethoxy)benzamide (CAS: 1092461-18-1) is a disubstituted benzamide derivative characterized by the presence of a lipophilic trifluoromethoxy (-OCF
Physicochemical Profile
The molecule features a benzene ring substituted at the 1, 2, and 5 positions. The electronic interplay between the electron-withdrawing amide and trifluoromethoxy groups creates a unique electrostatic landscape.
| Property | Value / Description |
| IUPAC Name | 5-Chloro-2-(trifluoromethoxy)benzamide |
| CAS Number | 1092461-18-1 |
| Molecular Formula | C |
| Molecular Weight | 239.58 g/mol |
| Physical State | White to off-white solid powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low water solubility |
| LogP (Predicted) | ~2.5 – 2.8 (High lipophilicity due to -OCF |
| pKa (Amide) | ~15-16 (Weakly acidic N-H) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors (Amide O, Ether O, F atoms) |
Structural Analysis
-
Ortho-Effect: The bulky -OCF
group at the 2-position exerts significant steric pressure on the amide group, forcing it out of coplanarity with the aromatic ring. This "twisted" conformation can be exploited in drug design to lock bioactive conformations.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Electronic Deactivation: Both the -Cl and -OCF
groups are electron-withdrawing by induction, making the aromatic ring electron-deficient and resistant to oxidative metabolism.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Synthetic Pathways
The synthesis of 5-Chloro-2-(trifluoromethoxy)benzamide typically proceeds via the activation of its corresponding benzoic acid precursor.[1] Direct electrophilic substitution on the benzamide is avoided due to the deactivating nature of the substituents.
Primary Synthetic Route: Acid Chloride Activation
This is the most reliable laboratory-scale method, ensuring high purity and yield.[1]
-
Precursor: 5-Chloro-2-(trifluoromethoxy)benzoic acid.[1]
-
Activation: Conversion to the acid chloride using Thionyl Chloride (SOCl
) or Oxalyl Chloride. -
Amidation: Nucleophilic acyl substitution with aqueous or gaseous Ammonia.
Workflow Diagram (DOT)
Caption: Step-wise synthesis from the benzoic acid precursor via acid chloride activation.
Alternative Route: Nitrile Hydrolysis[1]
-
Precursor: 5-Chloro-2-(trifluoromethoxy)benzonitrile.[1]
-
Reagents: H
O / NaOH (Radziszewski reaction) or concentrated H SO . -
Note: This route is preferred if the nitrile is available, as it avoids the handling of corrosive thionyl chloride.
Reactivity & Transformations
Researchers utilize this scaffold as a stable core for further diversification.
Amide Functionalization
-
Dehydration: Treatment with POCl
or SOClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> converts the amide back to the nitrile (5-Chloro-2-(trifluoromethoxy)benzonitrile). -
Hoffman Rearrangement: Reaction with Br
/NaOH yields the corresponding aniline (5-Chloro-2-(trifluoromethoxy)aniline), a valuable intermediate for urea or sulfonamide synthesis.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Aromatic Substitution (EAS)
The ring is highly deactivated.
-
Electrophilic Attack: If forced (e.g., nitration), substitution is predicted to occur at the C6 position (ortho to the Chlorine, para to the -OCF
group), as the C3 position is sterically crowded between the amide and the -OCF .
Medicinal Chemistry Applications
The Trifluoromethoxy Advantage
The -OCF
-
Metabolic Stability: Unlike a methoxy (-OCH
) group, the -OCFngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> group cannot undergo O-dealkylation by Cytochrome P450 enzymes due to the strength of the C-F bonds and the lack of abstractable protons. -
Lipophilicity: It significantly increases LogP (
vsngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ), improving blood-brain barrier (BBB) penetration. -
Conformational Locking: The size of the -OCF
group restricts rotation, potentially locking the pharmacophore in an active conformation for receptor binding.
Target Classes
-
Kinase Inhibitors: Used as a solvent-exposed tail to modulate solubility.[1]
-
Ion Channel Modulators: The electronegative fluorine atoms can interact with specific residues in the channel pore.
Safety & Handling Protocol
Hazard Classification (GHS):
-
Signal Word: Warning
Handling Procedures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the powder outside a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, though the amide is generally air-stable.
-
Spill: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues before disposal.[1]
References
-
PubChem Compound Summary. (2025). 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide (Analogous Structure Data). National Center for Biotechnology Information.[1] Link
-
Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: A Pharmacophore with Unique Properties.[4] ChemMedChem.[1][2] (Discusses the metabolic stability and lipophilicity of OCF3).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 5-Chloro-2-(trifluoromethyl)benzamide (Analogous Safety Data). Merck KGaA.[1] Link
-
SynQuest Laboratories. (2025). Safety Data Sheet: 5-Fluoro-2-(trifluoromethyl)benzamide.[1]Link
